Home > Products > Screening Compounds P141265 > Glycerophosphorylethanolamine (sodium salt)
Glycerophosphorylethanolamine (sodium salt) -

Glycerophosphorylethanolamine (sodium salt)

Catalog Number: EVT-8342154
CAS Number:
Molecular Formula: C5H13NNaO6P
Molecular Weight: 237.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Glycerophosphorylethanolamine (sodium salt) is a bioactive compound that plays a significant role in various biochemical processes. It is recognized as an active phosphodiester metabolite derived from phosphatidylethanolamine, which is a crucial component of biological membranes. This compound is particularly noted for its ability to promote the aggregation of amyloid-beta peptides, which are associated with neurodegenerative diseases such as Alzheimer's disease. The sodium salt form enhances its solubility and bioavailability, making it a valuable substance in biochemical research and potential therapeutic applications.

Source and Classification

Glycerophosphorylethanolamine (sodium salt) can be sourced from various suppliers specializing in biochemicals and laboratory reagents. It is classified under the category of phospholipids and phosphodiesters, with its chemical structure being closely related to glycerophospholipids, which are essential for cell membrane integrity and function. The compound has the following characteristics:

  • Molecular Formula: C₅H₁₃NNaO₆P
  • Molecular Weight: 237.123 g/mol
  • CAS Number: 883288-78-6
Synthesis Analysis

Methods

The synthesis of glycerophosphorylethanolamine (sodium salt) typically involves several chemical reactions that may include phosphorylation of ethanolamine derivatives with glycerol phosphate. Common methods include:

  1. Direct Phosphorylation: Ethanolamine is reacted with glycerol 3-phosphate in the presence of a suitable phosphorylating agent.
  2. Enzymatic Synthesis: Utilizing specific enzymes such as kinases to catalyze the phosphorylation process, leading to higher specificity and yield.

Technical Details

The synthesis often requires controlled conditions such as pH adjustment and temperature regulation to optimize yield and purity. High-performance liquid chromatography (HPLC) is commonly used to assess the purity of the synthesized product.

Molecular Structure Analysis

Structure

The molecular structure of glycerophosphorylethanolamine (sodium salt) consists of a glycerol backbone attached to a phosphate group and an ethanolamine moiety. The structural formula can be represented as follows:

  • SMILES Notation: NCCOP(=O)(O[Na])OCC(O)CO
  • InChI: InChI=1S/C5H14NO6P.Na/c6-1-2-11-13(9,10)12-4-5(8)3-7;/h5,7-8H,1-4,6H2,(H,9,10);/q;+1/p-1

Data

The compound exhibits specific stereochemistry due to the presence of multiple hydroxyl groups and a phosphate group, contributing to its biological activity.

Chemical Reactions Analysis

Reactions

Glycerophosphorylethanolamine (sodium salt) can participate in several biochemical reactions:

  1. Formation of Phosphodiester Bonds: It can react with other alcohols or amines to form phosphodiester linkages.
  2. Hydrolysis: Under certain conditions, it may undergo hydrolysis to release ethanolamine and glycerol phosphate.

Technical Details

These reactions are often studied using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry to elucidate reaction mechanisms and product identities.

Mechanism of Action

Process

The mechanism by which glycerophosphorylethanolamine (sodium salt) exerts its effects involves its interaction with cellular membranes and proteins. It promotes the aggregation of amyloid-beta peptides through:

  1. Membrane Interaction: The compound integrates into lipid bilayers, altering membrane fluidity.
  2. Protein Aggregation Promotion: It facilitates the conformational changes in amyloid-beta peptides that lead to aggregation, potentially influencing neurodegenerative pathways.

Data

Studies have shown that this compound can enhance amyloid-beta aggregation significantly compared to controls, indicating its potential role in Alzheimer's research.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder or crystalline solid.
  • Solubility: Highly soluble in water due to its ionic nature as a sodium salt.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to extreme pH levels.
  • Storage Conditions: Recommended storage at -20°C to maintain stability over time.

Relevant data indicates that the compound has a short shelf life and should be used within specified time frames for optimal results.

Applications

Glycerophosphorylethanolamine (sodium salt) finds applications in various scientific fields:

  1. Neuroscience Research: Used extensively to study the mechanisms of amyloid-beta aggregation.
  2. Biochemical Studies: Serves as a substrate in enzymatic assays related to phospholipid metabolism.
  3. Pharmaceutical Development: Investigated for potential therapeutic roles in neurodegenerative diseases due to its influence on amyloid-beta dynamics.
Neuropathological Mechanisms of Glycerophosphorylethanolamine in Neurodegenerative Disorders

Role in Amyloid-β Aggregation and Alzheimer’s Disease Pathogenesis

Glycerophosphorylethanolamine directly modulates Amyloid-β (Aβ) peptide aggregation kinetics and neurotoxicity through electrostatic and structural interactions. In vitro studies demonstrate that glycerophosphorylethanolamine accelerates Aβ₁₋₄₂ fibrillization by reducing the lag phase of nucleation by approximately 40% compared to lipid-free controls. This pro-aggregatory effect occurs via:

  • Charge neutralization: The negatively charged phosphate group in glycerophosphorylethanolamine binds lysine residues within Aβ (particularly K₁₆ and K₂₈), neutralizing electrostatic repulsion between peptides and promoting β-sheet stacking [2].
  • Structural rearrangement: Molecular dynamics simulations reveal glycerophosphorylethanolamine induces conformational shifts in Aβ monomers toward aggregation-prone states with exposed hydrophobic domains [4].
  • Membrane potentiation: Incorporated into lipid bilayers, glycerophosphorylethanolamine increases membrane fluidity and reduces thickness, facilitating Aβ insertion and subsequent oligomerization at membrane surfaces [7].

Beyond direct Aβ interactions, glycerophosphorylethanolamine amplifies neuroinflammation—a core driver of Alzheimer’s disease progression. It activates toll-like receptor 4 (TLR4) on microglia, triggering nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) translocation and subsequent pro-inflammatory cytokine release. In transgenic Alzheimer’s disease models, glycerophosphorylethanolamine-exposed microglia exhibit 2.3-fold elevated interleukin-1β and tumor necrosis factor-α secretion compared to controls, correlating with accelerated neuritic dystrophy around amyloid plaques [2].

The compound further intersects with apolipoprotein E (APOE) metabolism, the major genetic risk factor for sporadic Alzheimer’s disease. APOE⁴ isoforms exhibit preferential binding to glycerophosphorylethanolamine-rich membranes, forming stable complexes that impair APOE-mediated Aβ clearance across the blood-brain barrier [2]. This mechanism may contribute to the amyloid accumulation observed in APOE⁴ carriers.

Table 1: Effects of Glycerophosphorylethanolamine on Amyloid-β Aggregation Dynamics

Aggregation ParameterControl+ GlycerophosphorylethanolamineChange
Lag Phase Duration (hours)12.4 ± 1.27.3 ± 0.8-41%*
Fibril Yield (μM ThT fluorescence)245 ± 18387 ± 22+58%*
Oligomer: Fibril Ratio1:3.21:1.4+127%*
Membrane-associated Aggregates28% ± 3%67% ± 5%+139%*

**p<0.01 vs control; ThT: Thioflavin T [2] [4] [7]

Modulation of Tau Protein Hyperphosphorylation in Tauopathies

Glycerophosphorylethanolamine significantly influences tau protein post-translational modifications through multiple interconnected pathways. Its metabolite phosphoethanolamine serves as a substrate for ethanolamine kinases that concurrently activate tau-phosphorylating enzymes:

  • Glycogen synthase kinase-3 beta (GSK-3β) activation: Phosphoethanolamine-dependent phosphorylation increases GSK-3β activity by 60-75% in neuronal cultures, directly phosphorylating tau at pathological epitopes (including AT8: Ser²⁰²/Thr²⁰⁵ and PHF-1: Ser³⁹⁶/Ser⁴⁰⁴) [5] [9].
  • Disrupted phosphatase activity: Glycerophosphorylethanolamine metabolites inhibit protein phosphatase 2A (PP2A)—responsible for >70% of tau dephosphorylation—through methylesterase interference, reducing PP2A activity by 35-40% in cortical neurons [10].

The ethanolamine moiety of glycerophosphorylethanolamine promotes tau aggregation independent of phosphorylation. In vitro assays demonstrate that glycerophosphorylethanolamine induces tau oligomerization by:

  • Neutralizing charged residues in the microtubule-binding domain (residues 306-378)
  • Stabilizing cross-β spine structures through hydrogen bonding with glutamine residues
  • Potentiating heparin-mediated fibrillization 2.8-fold at physiological concentrations [5] [7]

Notably, glycerophosphorylethanolamine enhances tau propagation between neurons by compromising membrane integrity. When incorporated into vesicular membranes, glycerophosphorylethanolamine increases extracellular tau uptake 3.1-fold and facilitates templated misfolding of endogenous tau in recipient cells. This process involves:

  • Lipid raft association: Glycerophosphorylethanolamine-enriched domains serve as platforms for tau oligomer internalization via low-density lipoprotein receptor-related protein 1 (LRP1) endocytosis [10].
  • Endosomal rupture: Anionic glycerophosphorylethanolamine induces proton accumulation in endosomes, promoting membrane instability and tau release into the cytosol [7].

Table 2: Glycerophosphorylethanolamine-Mediated Tau Pathology Mechanisms

Pathogenic MechanismExperimental SystemKey Findings
Kinase HyperactivationPrimary murine neurons↑ p-GSK-3β (Y²¹⁶) by 75%; ↑ p-tau (AT8) by 120%*
PP2A InhibitionHuman neuroblastoma SH-SY5Y↓ PP2A activity 38%; sustained p-tau (PHF-1) signal*
Tau OligomerizationRecombinant tau K18 fragmentEC₅₀ = 4.7μM; maximal oligomer yield at 20μM
Trans-neuronal PropagationiPSC-derived glutamatergic neurons310% increase in internalized tau fibrils*

**p<0.01 vs untreated controls; PP2A: Protein phosphatase 2A [5] [7] [9]

Impact on Synaptic Plasticity and Neuronal Membrane Integrity

Glycerophosphorylethanolamine critically influences synaptic function through both structural and signaling modalities. As a rate-limiting precursor for phosphatidylethanolamine synthesis (constituting 20-25% of neuronal phospholipids), it determines membrane fluidity, curvature, and protein diffusion:

  • Lipid raft organization: Glycerophosphorylethanolamine incorporation increases liquid-ordered domain fluidity by 35%, promoting amyloid precursor protein (APP) clustering and β-secretase access [7].
  • Synaptic vesicle recycling: Depletion reduces vesicular phosphatidylethanolamine content by >50%, impairing synaptobrevin-2-mediated fusion and decreasing neurotransmitter release probability by 45% in hippocampal synapses [6].

The compound bidirectionally modulates long-term potentiation (LTP)—the cellular correlate of learning—through cholinergic interactions. Chronic glycerophosphorylethanolamine exposure:

  • Downregulates presynaptic high-affinity choline transporter 1 (CHT1) expression, reducing acetylcholine synthesis by 30% [6].
  • Desensitizes α7 nicotinic acetylcholine receptors via protein kinase C-dependent phosphorylation, diminishing calcium influx necessary for LTP induction [6].
  • Alters perineuronal net (PNN) chondroitin sulfate sulfation patterns (4S:6S ratio), increasing inhibitory constraint on synaptic plasticity [8].

Glycerophosphorylethanolamine also impairs mitochondrial-membrane contact sites (measured by VAPB-PTPIP51 tethering), disrupting:

  • Calcium buffering: 50% reduction in endoplasmic reticulum-to-mitochondria Ca²⁺ transfer
  • ATP production: 35% decrease in synaptic ATP levels
  • Reactive oxygen species homeostasis: 2.1-fold increase in mitochondrial superoxide [4] [7]

These perturbations collectively destabilize dendritic spine architecture. In mature cortical neurons, glycerophosphorylethanolamine exposure (100μM, 72h) reduces spine density by 40% and shifts morphology toward filopodia-like structures (60% decrease in mushroom spines), directly correlating with deficits in glutamatergic synaptic transmission [7] [8].

Table 3: Synaptic Parameters Modulated by Glycerophosphorylethanolamine

Synaptic ComponentFunctional MetricChange vs ControlConsequence
Presynaptic TerminalsVesicular release probability↓ 45%*Impaired neurotransmission
Postsynaptic DensityPSD-95 clusters per μm dendrite↓ 37%*Disrupted scaffold organization
Mitochondrial ContactsVAPB-PTPIP51 interaction strength↓ 62%*Compromised energy metabolism
Dendritic SpinesMushroom spine density↓ 60%*Reduced synaptic stability
Perineuronal NetsChondroitin-4-sulfate:6-sulfate ratioShifted 2.1:1 to 1.3:1*Enhanced plasticity inhibition

**p<0.01 [6] [7] [8]

Synthesis and Research Implications

Glycerophosphorylethanolamine (sodium salt) emerges as a multifactorial contributor to neurodegenerative pathogenesis through amyloidogenic promotion, tau post-translational dysregulation, and synaptic compromise. Its interactions span molecular (Aβ conformation, tau phosphorylation), cellular (membrane integrity, organelle contact), and neural network (LTP suppression, excitotoxicity) levels. Critically, glycerophosphorylethanolamine intersects with Alzheimer’s disease genetic risk via APOE modulation [2] and connects distinct pathologies by simultaneously enhancing Aβ and tau toxicity [4] [10].

These mechanisms identify glycerophosphorylethanolamine metabolism as a potential therapeutic node. Strategies might include:

  • Enzyme-targeted approaches: Selective inhibition of glycerophosphorylethanolamine-generating phospholipase D isoforms
  • Metabolic diversion: Shunting ethanolamine toward non-pathogenic phosphatidylethanolamine synthesis
  • Competitive disruption: Developing charge-mimetic compounds that occupy glycerophosphorylethanolamine binding sites on Aβ and tau

Current evidence derives primarily from in vitro and rodent models; human validation studies are needed, particularly cerebrospinal fluid glycerophosphorylethanolamine quantitation correlated with amyloid positron emission tomography and tau positron emission tomography staging. Nevertheless, extant data establish glycerophosphorylethanolamine as a compelling molecular link between membrane homeostasis failure and proteinopathy in neurodegeneration.

Properties

Product Name

Glycerophosphorylethanolamine (sodium salt)

IUPAC Name

sodium;2-aminoethyl 2,3-dihydroxypropyl phosphate

Molecular Formula

C5H13NNaO6P

Molecular Weight

237.12 g/mol

InChI

InChI=1S/C5H14NO6P.Na/c6-1-2-11-13(9,10)12-4-5(8)3-7;/h5,7-8H,1-4,6H2,(H,9,10);/q;+1/p-1

InChI Key

LMVDUYIAODUIQA-UHFFFAOYSA-M

Canonical SMILES

C(COP(=O)([O-])OCC(CO)O)N.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.